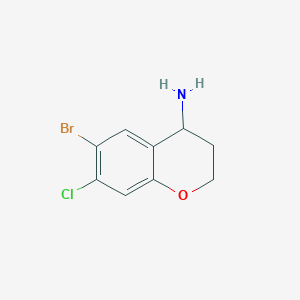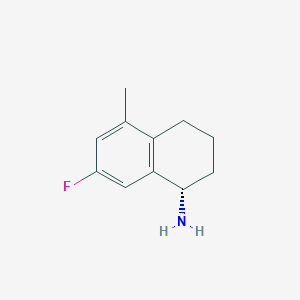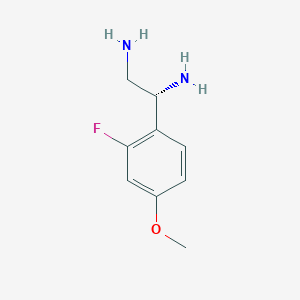
1-(4-Methoxyphenyl)-3-methylbutan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxyphenyl)-3-methylbutan-2-amine is an organic compound that belongs to the class of phenethylamines It is characterized by a methoxy group attached to the benzene ring and a methyl group attached to the butan-2-amine chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-methylbutan-2-amine can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenylacetonitrile with 2-bromo-3-methylbutane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures. After the reaction, the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction, and advanced purification techniques like distillation and crystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
1-(4-Methoxyphenyl)-3-methylbutan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other functional groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH) with alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Primary amines
Substitution: Various substituted phenethylamines
科学研究应用
1-(4-Methoxyphenyl)-3-methylbutan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various organic compounds.
作用机制
The mechanism of action of 1-(4-Methoxyphenyl)-3-methylbutan-2-amine involves its interaction with specific molecular targets in the body. It is believed to act as a serotonin releasing agent, binding to serotonin receptors and promoting the release of serotonin from synaptic vesicles. This action can influence mood, cognition, and other neurological functions.
相似化合物的比较
Similar Compounds
4-Methoxyamphetamine: A compound with similar structural features but different pharmacological properties.
1-(4-Methoxyphenyl)-2-aminopropane: Another phenethylamine derivative with distinct biological activities.
4-Methoxyphenylacetonitrile: A precursor in the synthesis of various methoxy-substituted phenethylamines.
Uniqueness
1-(4-Methoxyphenyl)-3-methylbutan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C12H19NO |
|---|---|
分子量 |
193.28 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-3-methylbutan-2-amine |
InChI |
InChI=1S/C12H19NO/c1-9(2)12(13)8-10-4-6-11(14-3)7-5-10/h4-7,9,12H,8,13H2,1-3H3 |
InChI 键 |
RVYFDOMQGUWFOF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CC1=CC=C(C=C1)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















